molecular formula C22H30O2 B216131 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene

1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene

Cat. No. B216131
M. Wt: 326.5 g/mol
InChI Key: APRWVRZISHFCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene, also known as IPPB, is a chemical compound that belongs to the family of beta-blockers. It is commonly used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the body.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene involves its binding to beta-adrenergic receptors in the body. This binding results in the inhibition of the sympathetic nervous system, which reduces the heart rate and blood pressure. 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene also has a negative inotropic effect, which reduces the force of the heart's contractions. These effects contribute to its anti-hypertensive and anti-arrhythmic properties.
Biochemical and Physiological Effects
1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce the levels of catecholamines in the body, which are responsible for the fight or flight response. 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene also reduces the levels of angiotensin II, a hormone that increases blood pressure. 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has been shown to have a vasodilatory effect, which increases blood flow and reduces blood pressure.

Advantages and Limitations for Lab Experiments

1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has several advantages for lab experiments. It is readily available and can be synthesized in high yields. It is also stable and has a long shelf life. However, 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life in the body, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene. One area of research is the development of new synthesis methods to improve the yield and purity of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene. Another area of research is the study of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene's effects on different organ systems, including the respiratory and digestive systems. Additionally, the potential use of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease is an area of ongoing research.
Conclusion
1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It has anti-inflammatory, anti-arrhythmic, and anti-hypertensive effects and has been studied for its potential use in the treatment of heart failure, angina, and hypertension. 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene's mechanism of action involves its binding to beta-adrenergic receptors in the body, which results in the inhibition of the sympathetic nervous system. While 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has several advantages for lab experiments, it also has some limitations. Ongoing research is focused on improving the synthesis methods of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene, studying its effects on different organ systems, and exploring its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene involves the reaction of 3-isopropylphenol with 4-bromobutyl-1,2-benzenediol in the presence of a base such as potassium carbonate. The resulting product is then reacted with isopropyl bromide to obtain 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene. This synthesis method has been optimized to produce high yields of pure 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene.

Scientific Research Applications

1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-arrhythmic, and anti-hypertensive effects. 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has also been studied for its potential use in the treatment of heart failure, angina, and hypertension. In addition, 1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene has been studied for its effects on the central nervous system, including its potential use in the treatment of anxiety and depression.

properties

Product Name

1-Isopropyl-3-[4-(3-isopropylphenoxy)butoxy]benzene

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

1-propan-2-yl-3-[4-(3-propan-2-ylphenoxy)butoxy]benzene

InChI

InChI=1S/C22H30O2/c1-17(2)19-9-7-11-21(15-19)23-13-5-6-14-24-22-12-8-10-20(16-22)18(3)4/h7-12,15-18H,5-6,13-14H2,1-4H3

InChI Key

APRWVRZISHFCTL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C(C)C

Canonical SMILES

CC(C)C1=CC(=CC=C1)OCCCCOC2=CC=CC(=C2)C(C)C

Origin of Product

United States

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